

# Pharmacological Profile of Ansofaxine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Ansofaxine |           |
| Cat. No.:            | B1682980   | Get Quote |

#### Introduction

Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a novel antidepressant agent developed for the treatment of major depressive disorder (MDD).[1][2] It is chemically described as (±)-4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl) ethyl] phenyl 4-methylbenzoate hydrochloride dihydrate.[3] Ansofaxine represents a significant evolution in antidepressant therapy as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1][2][4] This multi-faceted mechanism targets three key neurotransmitters implicated in the pathophysiology of depression.[1]

Ansofaxine is a prodrug that is rapidly converted in vivo to its active metabolite, desvenlafaxine (O-desmethylvenlafaxine), a well-established serotonin-norepinephrine reuptake inhibitor (SNRI).[5][6] However, ansofaxine itself possesses a distinct pharmacological profile, exhibiting affinity for the dopamine transporter in addition to serotonin and norepinephrine transporters.[3][7] Due to its lipophilicity, ansofaxine and its metabolite desvenlafaxine can coexist in both blood and the brain, allowing for a combined therapeutic action.[3][5] This guide provides a detailed overview of the pharmacological properties of Ansofaxine hydrochloride, focusing on its mechanism of action, quantitative in vitro and in vivo data, and the experimental methodologies used for its characterization.

## **Mechanism of Action**

**Ansofaxine** hydrochloride exerts its therapeutic effects by acting as a triple reuptake inhibitor. [8] It binds to the transporters for serotonin (SERT), norepinephrine (NET), and dopamine

## Foundational & Exploratory





(DAT), blocking the reuptake of these neurotransmitters from the synaptic cleft.[1][3] This inhibition leads to an increased concentration and prolonged availability of serotonin, norepinephrine, and dopamine in the synapse, enhancing neurotransmission.[1][2]

- Serotonin (5-HT): Enhanced serotonergic activity is associated with improvements in mood, anxiety, and overall emotional balance.[1]
- Norepinephrine (NE): Increased noradrenergic activity is linked to improved energy, alertness, and attention.[1]
- Dopamine (DA): The novel component of ansofaxine's profile, dopamine reuptake inhibition, is hypothesized to address symptoms often resistant to traditional antidepressants, such as anhedonia (the inability to feel pleasure), and to improve motivation and cognitive function.[2]
   [3]

Preclinical microdialysis studies in rats have confirmed that both acute and chronic administration of **ansofaxine** increases the extracellular levels of all three monoamines in the striatum.[3][6] Notably, its capacity to elevate extracellular dopamine is approximately two to three times stronger than that of desvenlafaxine alone.[3]





Click to download full resolution via product page

**Diagram 1.** Mechanism of Action of **Ansofaxine** at the Synapse.



# In Vitro Pharmacology

The inhibitory activity of **ansofaxine** on monoamine transporters has been quantified using in vitro assays. There is some variability in the reported values across different studies, which may be attributable to different experimental conditions and assay systems. The data below summarizes key findings.

Table 1: In Vitro Monoamine Transporter Inhibition of **Ansofaxine** 

| Transporter                         | Parameter            | Value (nM)   | Source  |
|-------------------------------------|----------------------|--------------|---------|
| Serotonin<br>Transporter (SERT)     | IC <sub>50</sub> 723 |              | [8]     |
|                                     | IC50                 | 31.4 ± 0.4   | [9][10] |
| Norepinephrine<br>Transporter (NET) | IC50                 | 763          | [8]     |
|                                     | IC50                 | 586.7 ± 83.6 | [9][10] |
| Dopamine Transporter (DAT)          | IC50                 | 491          | [8]     |

| | IC<sub>50</sub> | 733.2 ± 10.3 |[9][10] |

IC<sub>50</sub> (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

One study reported an inhibitory ratio for SERT:NET:DAT of approximately 23:1.2:1 based on their IC50 values.[10]

## **Pharmacokinetics**

**Ansofaxine** is formulated as an extended-release (ER) oral tablet.[3] It is a carboxylic acid ester prodrug of desvenlafaxine.[5][6] Following oral administration, it is absorbed and rapidly converted to its active metabolite, O-desvenlafaxine (ODV).[9]





Click to download full resolution via product page

**Diagram 2.** Metabolic Pathway and Disposition of **Ansofaxine**.

Phase 1 clinical trials in healthy volunteers have characterized the pharmacokinetic profile of **ansofaxine** ER tablets.[3][4]

- Dose Proportionality: The pharmacokinetics of **ansofaxine** demonstrate a dose-proportional relationship over a range of 20 to 200 mg/day.[3][4][7]
- Food Effect: The bioavailability of **ansofaxine** is not significantly affected by food.[3][4]
- Steady State: In multiple ascending-dose studies (40-160 mg/day), the steady-state concentration of the main active metabolite was achieved by the third day of dosing.[4]
- Distribution: In animal models, **ansofaxine** and desvenlafaxine were found to be selectively distributed into the hypothalamus at high concentrations.[9]



## **Key Experimental Protocols**

The pharmacological data for **ansofaxine** were generated through a series of standardized in vitro and in vivo studies.

# In Vitro Monoamine Transporter Reuptake Inhibition Assay

This assay is designed to measure the potency of a compound in inhibiting the reuptake of neurotransmitters into cells genetically engineered to express a specific transporter.

Objective: To determine the IC<sub>50</sub> values of **ansofaxine** at human SERT, NET, and DAT.

#### Methodology:

- Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells
  are stably transfected to express high levels of the human serotonin transporter (hSERT),
  norepinephrine transporter (hNET), or dopamine transporter (hDAT).[9][11] Cells are cultured
  to confluence in 96-well plates.[12]
- Compound Preparation: Ansofaxine hydrochloride is dissolved to create a range of concentrations.
- Assay Procedure:
  - Cultured cells are washed with a Krebs-HEPES buffer (KHB).[11]
  - Cells are pre-incubated for 5-10 minutes with various concentrations of ansofaxine or a vehicle control.[11]
  - A radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to initiate the uptake reaction.[13]
  - The uptake is allowed to proceed for a short period (e.g., 1-10 minutes) at room temperature or 37°C.[11][14]
  - The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[11]







#### • Data Analysis:

- Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.
- Non-specific uptake is determined in the presence of a known potent inhibitor for each transporter.
- Inhibition curves are generated by plotting the percentage of specific uptake against the logarithm of the **ansofaxine** concentration. The IC<sub>50</sub> value is calculated from these curves using non-linear regression.





Click to download full resolution via product page

Diagram 3. General Workflow for a Radioligand Reuptake Inhibition Assay.



### **Clinical Pharmacokinetic Studies**

Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetic profile of **ansofaxine** in humans.[4]

Objective: To assess dose proportionality, food effects, and safety in healthy volunteers.

#### Study Designs:

- · Single Ascending Dose (SAD) Study:
  - Healthy subjects are enrolled into sequential cohorts.[4]
  - Each cohort receives a single oral dose of ansofaxine at a progressively higher dose level (e.g., 20 mg up to 200 mg).[3][4]
  - Serial blood samples are collected over a specified period (e.g., 24-72 hours) to measure plasma concentrations of ansofaxine and its metabolite, desvenlafaxine.
  - Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated for each dose level.
- Multiple Ascending Dose (MAD) Study:
  - Healthy subjects receive multiple doses of ansofaxine (e.g., once daily for 7-14 days) at different dose levels (e.g., 40 mg to 160 mg).[3][4]
  - Blood samples are collected to determine steady-state pharmacokinetic parameters.
  - Safety and tolerability are monitored throughout the study.
- Food Effect Study:
  - A randomized, crossover study where subjects receive a single dose of ansofaxine under both fed (e.g., high-fat meal) and fasted conditions.[4]
  - Pharmacokinetic parameters are compared between the two conditions to assess the effect of food on drug absorption and bioavailability.

Table 2: Summary of Phase I Pharmacokinetic Study Designs



| Study Type                          | Population            | Dosing<br>Regimen                         | Key Objectives                                                            | Source |
|-------------------------------------|-----------------------|-------------------------------------------|---------------------------------------------------------------------------|--------|
| Single<br>Ascending<br>Dose (SAD)   | Healthy<br>Volunteers | Single oral<br>doses (20-200<br>mg)       | Safety,<br>tolerability,<br>dose<br>proportionality<br>of single<br>doses | [3][4] |
| Multiple<br>Ascending Dose<br>(MAD) | Healthy<br>Volunteers | Multiple oral<br>doses (40-160<br>mg/day) | Safety,<br>tolerability,<br>steady-state<br>pharmacokinetic<br>s          | [3][4] |

| Food Effect | Healthy Volunteers | Single dose, crossover (fed vs. fasted) | Assess impact of food on bioavailability |[3][4] |

# **Summary of Clinical Findings**

Phase 2 and Phase 3 multicenter, randomized, double-blind, placebo-controlled trials have been conducted to assess the efficacy, safety, and tolerability of **ansofaxine** in adult patients with MDD.[3][15]

- Efficacy: Ansofaxine, at doses of 40, 80, 120, and 160 mg/day, demonstrated statistically significant improvements in depressive symptoms compared to placebo, as measured by changes in total scores on the Hamilton Depression Rating Scale (HAMD-17) and Montgomery-Åsberg Depression Rating Scale (MADRS).[3][15][16]
- Safety and Tolerability: The drug was generally well-tolerated across the tested dose range.
   [15][16] The most commonly reported treatment-related adverse events included nausea, dizziness, vomiting, and diarrhea.[3]

## Conclusion



Ansofaxine hydrochloride is a novel antidepressant with a unique pharmacological profile as a serotonin-norepinephrine-dopamine reuptake inhibitor. Its dual nature as a prodrug of desvenlafaxine, combined with its own intrinsic activity at all three major monoamine transporters, offers a comprehensive mechanism of action. In vitro data confirm its inhibitory effects on SERT, NET, and DAT, and pharmacokinetic studies have established a predictable, dose-proportional profile. Clinical trials have demonstrated its efficacy and tolerability in the treatment of major depressive disorder, positioning it as a promising therapeutic option.[1][15]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. What is the mechanism of Ansofaxine Hydrochloride? [synapse.patsnap.com]
- 2. What is Ansofaxine Hydrochloride used for? [synapse.patsnap.com]
- 3. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 4. fiercepharma.com [fiercepharma.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological Characterization of Toludesvenlafaxine as a Triple Reuptake Inhibitor -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]



- 12. moleculardevices.com [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 PMC [pmc.ncbi.nlm.nih.gov]
- 15. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of Ansofaxine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682980#pharmacological-profile-of-ansofaxine-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com